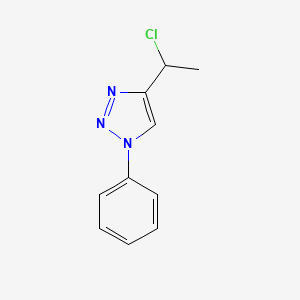![molecular formula C11H14BrN3 B1378376 ({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine CAS No. 1461713-99-4](/img/structure/B1378376.png)
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine
Vue d'ensemble
Description
“({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine” is a chemical compound that is used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 268.16 .
Synthesis Analysis
Imidazo[1,2-a]pyridines, the core structure of this compound, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These reactions have been well studied and are crucial for the synthesis of imidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential in cancer treatment. The compound can be linked to 1,2,3-triazole derivatives to create novel molecules with significant anticancer properties. These compounds have shown promising results in in vitro cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The introduction of various aryl groups at the 6 position of the molecule has been a strategy to enhance its anticancer activity.
Synthesis Methodology
The synthesis of imidazo[1,2-a]pyridines can be achieved through solvent- and catalyst-free methods under microwave irradiation, which is an environmentally friendly and efficient approach . This method is particularly important for the large-scale production of these compounds, which are needed for further biological testing and potential pharmaceutical applications.
Pharmaceutical Drug Development
Compounds with the imidazo[1,2-a]pyridine moiety are found in several active pharmaceutical ingredients. They are used in drugs such as zolimidine (an antiulcer drug), zolpidem (for treating insomnia), and saripidem (a sedative and anxiolytic drug) . The compound being analyzed could potentially be modified to develop new medications with improved efficacy and safety profiles.
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions . This application is crucial for environmental monitoring and biomedical research, where sensitive detection of metal ions is required.
Antimicrobial Properties
These compounds exhibit a range of bioactivities, including antimicrobial properties. They have been reported to possess antibacterial, antifungal, and antituberculosis properties, which could be harnessed to develop new treatments for various infectious diseases .
Tuberculosis Treatment
Recent studies have shown that imidazo[1,2-a]pyridine derivatives can be effective in treating tuberculosis. In an acute TB mouse model, certain derivatives led to a significant reduction in bacterial load, indicating their potential as part of a treatment regimen for this disease .
Propriétés
IUPAC Name |
1-(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-8-4-9(12)6-15-10(7-14(2)3)5-13-11(8)15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRBNWBLFYLWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2CN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



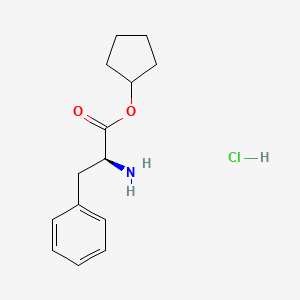
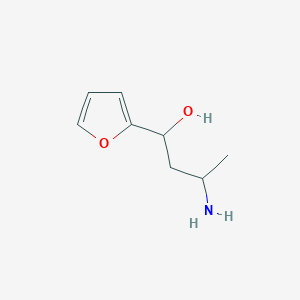
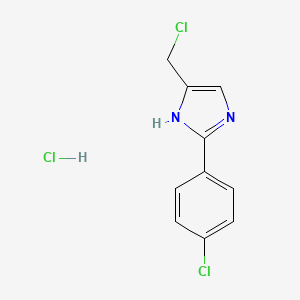
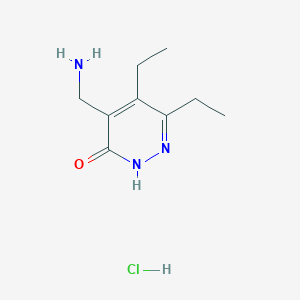


![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
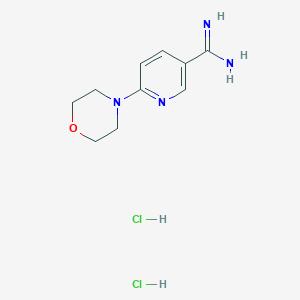


![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)

